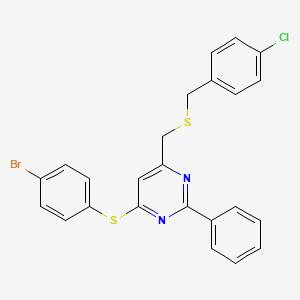

4-((4-Bromophenyl)sulfanyl)-6-(((4-chlorobenzyl)sulfanyl)methyl)-2-phenylpyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-((4-Bromophenyl)sulfanyl)-6-(((4-chlorobenzyl)sulfanyl)methyl)-2-phenylpyrimidine is a complex organic compound that features a pyrimidine core substituted with bromophenyl, chlorobenzyl, and phenyl groups

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Bromophenyl)sulfanyl)-6-(((4-chlorobenzyl)sulfanyl)methyl)-2-phenylpyrimidine typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrimidine core, followed by the introduction of the bromophenyl, chlorobenzyl, and phenyl groups through nucleophilic substitution reactions. The reaction conditions often involve the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the final product with high purity.

Analyse Des Réactions Chimiques

Types of Reactions

4-((4-Bromophenyl)sulfanyl)-6-(((4-chlorobenzyl)sulfanyl)methyl)-2-phenylpyrimidine can undergo various chemical reactions, including:

Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The bromophenyl and chlorobenzyl groups can be reduced to their corresponding hydrocarbons using reducing agents such as lithium aluminum hydride.

Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Sodium hydride, potassium tert-butoxide, DMF, THF

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Hydrocarbons

Substitution: Various substituted derivatives depending on the nucleophile used

Applications De Recherche Scientifique

4-((4-Bromophenyl)sulfanyl)-6-(((4-chlorobenzyl)sulfanyl)methyl)-2-phenylpyrimidine is a complex organic molecule with a pyrimidine core and various aromatic and sulfur functionalities. It is used in scientific research and has potential applications in medicinal chemistry for drug development [1, 3].

Chemical Structure and Reactivity

The compound features a pyrimidine ring with sulfanyl groups at the 4 and 6 positions, along with phenyl and bromophenyl substituents. This structure allows for diverse biological interactions. The sulfanyl groups can react with electrophiles, and the aromatic rings can undergo further substitutions under the right conditions.

Potential Applications

this compound holds promise for various applications, especially in medicinal chemistry. Its unique structure may lead to uses in antibacterial, anticancer, and enzyme inhibitory applications [1, 3].

Interaction Studies

Understanding how this compound behaves in biological systems requires interaction studies. Exploration areas include:

- Protein Binding Studies Examining how the compound interacts with target proteins can help in understanding its mechanism of action.

- Cellular Uptake Investigating how cells absorb the compound can provide insights into its bioavailability and efficacy.

- Metabolic Pathways Studying how the compound is metabolized in the body can help identify potential toxic effects and optimize its structure for drug development.

Similar Compounds

Several compounds share structural similarities:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 4-(Bromophenyl)-6-(Chlorophenyl)pyrimidin-2-amine | Contains bromine and chlorine on phenyl rings | Exhibits strong hydrogen bonding capabilities |

| 6-(Phenylthio)-2-(pyridin-3-yl)pyrimidin-4(3H)-one | Incorporates a pyridine ring | Known for its kinase inhibition properties |

| 5-(Chlorobenzyl)-2-(methylthio)pyrimidin-4(3H)-one | Features a methylthio group | Demonstrates antimicrobial activity |

Mécanisme D'action

The mechanism of action of 4-((4-Bromophenyl)sulfanyl)-6-(((4-chlorobenzyl)sulfanyl)methyl)-2-phenylpyrimidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfanyl groups can form covalent bonds with target proteins, leading to inhibition or activation of their function. The exact pathways involved would require detailed biochemical studies.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-((4-Bromophenyl)sulfanyl)-2-phenylpyrimidine

- 6-(((4-Chlorobenzyl)sulfanyl)methyl)-2-phenylpyrimidine

- 4-((4-Bromophenyl)sulfanyl)-6-methyl-2-phenylpyrimidine

Uniqueness

4-((4-Bromophenyl)sulfanyl)-6-(((4-chlorobenzyl)sulfanyl)methyl)-2-phenylpyrimidine is unique due to the presence of both bromophenyl and chlorobenzyl groups, which can impart distinct chemical and biological properties. These substituents can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications.

Activité Biologique

Introduction

The compound 4-((4-Bromophenyl)sulfanyl)-6-(((4-chlorobenzyl)sulfanyl)methyl)-2-phenylpyrimidine is a complex organic molecule with a pyrimidine core and multiple substituents that suggest potential for diverse biological interactions. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C24H18BrClN2S2

- Molecular Weight : 513.9 g/mol

- CAS Number : 339279-27-5

The structure includes a pyrimidine ring with sulfanyl groups at the 4 and 6 positions, which enhances its reactivity and potential biological activity. The presence of halogenated aromatic groups further suggests possible interactions with biological targets.

Biological Activity Overview

Compounds with similar pyrimidine scaffolds have been extensively studied for various biological activities, including:

- Antitumor Activity : Pyrimidine derivatives are known for their ability to inhibit cancer cell proliferation. For instance, studies have shown that certain pyrimidine analogs can significantly reduce cell viability in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

- Antimicrobial Properties : The antibacterial activity of sulfanyl-containing compounds has been documented, highlighting their potential as antimicrobial agents against a range of bacterial strains .

- Enzyme Inhibition : Compounds like this pyrimidine derivative may act as inhibitors of key enzymes involved in metabolic pathways, including acetylcholinesterase and urease . This suggests potential applications in treating diseases related to enzyme dysregulation.

- Anti-inflammatory Effects : Some studies indicate that similar compounds can modulate inflammatory responses, which could be beneficial in conditions such as arthritis or other inflammatory diseases .

Mechanisms of Action

The biological activity of This compound may involve several mechanisms:

- Nucleophilic Substitutions : The sulfanyl groups can participate in nucleophilic attacks on electrophilic centers in biological molecules, potentially leading to the modification of proteins or nucleic acids.

- Electrophilic Aromatic Substitution : The aromatic rings may undergo electrophilic substitutions that enhance the compound's interaction with cellular targets.

- Interaction with Receptors and Enzymes : The compound may bind to specific receptors or enzymes, altering their activity and leading to downstream effects on cellular signaling pathways.

Case Studies and Research Findings

- Antitumor Studies : Research has demonstrated that pyrimidine derivatives exhibit significant cytotoxicity against various cancer cell lines. For example, a study found that a related pyrimidine compound inhibited proliferation in A431 vulvar epidermal carcinoma cells by inducing apoptosis .

- Antimicrobial Activity Evaluation : In vitro studies have shown that similar sulfanyl derivatives possess potent antibacterial activity against both gram-positive and gram-negative bacteria, suggesting their potential as therapeutic agents in infectious diseases .

- Enzyme Inhibition Research : A study evaluating the enzyme inhibitory properties of related compounds found that they effectively inhibited acetylcholinesterase, which is crucial for the treatment of Alzheimer’s disease .

The compound This compound exhibits promising biological activity across various domains, including antitumor effects, antimicrobial properties, and enzyme inhibition. Its unique structural features enhance its potential for diverse interactions within biological systems, making it a noteworthy candidate for further research in medicinal chemistry.

Propriétés

IUPAC Name |

4-(4-bromophenyl)sulfanyl-6-[(4-chlorophenyl)methylsulfanylmethyl]-2-phenylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18BrClN2S2/c25-19-8-12-22(13-9-19)30-23-14-21(16-29-15-17-6-10-20(26)11-7-17)27-24(28-23)18-4-2-1-3-5-18/h1-14H,15-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXYBNPSYGKBRFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CC(=N2)SC3=CC=C(C=C3)Br)CSCC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18BrClN2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

513.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.